molecular formula C12H14N4S B7759131 5-((2,3-Dimethylphenyl)amino)-6-methyl-1,2,4-triazine-3-thiol

5-((2,3-Dimethylphenyl)amino)-6-methyl-1,2,4-triazine-3-thiol

Cat. No.: B7759131
M. Wt: 246.33 g/mol
InChI Key: ONYGCENHEKLWMM-UHFFFAOYSA-N
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Description

5-((2,3-Dimethylphenyl)amino)-6-methyl-1,2,4-triazine-3-thiol is a heterocyclic compound that features a triazine ring substituted with a dimethylphenylamino group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2,3-Dimethylphenyl)amino)-6-methyl-1,2,4-triazine-3-thiol typically involves the reaction of 2,3-dimethylaniline with 6-methyl-1,2,4-triazine-3-thiol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-((2,3-Dimethylphenyl)amino)-6-methyl-1,2,4-triazine-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazine ring or the amino group.

    Substitution: The amino and thiol groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can introduce new functional groups onto the triazine ring or the amino group.

Scientific Research Applications

5-((2,3-Dimethylphenyl)amino)-6-methyl-1,2,4-triazine-3-thiol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-((2,3-Dimethylphenyl)amino)-6-methyl-1,2,4-triazine-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine derivatives with different substituents on the triazine ring or the amino group. Examples include:

  • 5-((2,4-Dimethylphenyl)amino)-6-methyl-1,2,4-triazine-3-thiol
  • 5-((2,3-Dimethylphenyl)amino)-6-ethyl-1,2,4-triazine-3-thiol

Uniqueness

The uniqueness of 5-((2,3-Dimethylphenyl)amino)-6-methyl-1,2,4-triazine-3-thiol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylphenylamino group and the thiol group allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

5-(2,3-dimethylanilino)-6-methyl-2H-1,2,4-triazine-3-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4S/c1-7-5-4-6-10(8(7)2)13-11-9(3)15-16-12(17)14-11/h4-6H,1-3H3,(H2,13,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYGCENHEKLWMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC2=NC(=S)NN=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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